Bicyclo[1.1.1]pentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGSLINNQQTJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Bioisosteric Properties
Bicyclo[1.1.1]pentan-1-amine serves as a bioisostere of the benzene ring, offering advantages such as improved metabolic stability, membrane permeability, and aqueous solubility compared to traditional aromatic compounds. This property allows it to replace phenyl groups in various drug candidates, enhancing their pharmacokinetic profiles without significantly altering biological activity .
Case Studies
Several studies have highlighted the effectiveness of this compound in medicinal chemistry:
- IDO1 Inhibition : A novel class of IDO1 inhibitors featuring bicyclo[1.1.1]pentane motifs exhibited excellent potency and selectivity while overcoming metabolic stability issues associated with traditional phenyl-containing compounds .
- Cancer Therapeutics : The compound has been integrated into the design of anticancer drugs, where it has shown promise in improving the efficacy of lead candidates by mitigating issues related to amide hydrolysis and enhancing selectivity against target enzymes .
Synthesis Methodologies
The synthesis of this compound has evolved significantly, enabling its use in large-scale drug development.
Strain Release Amination
Recent advancements in strain release amination techniques have facilitated the efficient synthesis of this compound from readily available precursors. This method allows for scalable production while maintaining high yields and purity .
Light-enabled Synthesis
A novel light-enabled reaction has been developed that allows for the synthesis of bicyclo[1.1.1]pentane iodides in various scales (milligram to kilogram) without the need for catalysts or additives. This clean method enhances the accessibility of this compound for medicinal chemistry applications, providing over 300 functionalized derivatives suitable for drug discovery .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to traditional phenyl compounds:
| Property | This compound | Phenyl Compounds |
|---|---|---|
| Metabolic Stability | Higher due to reduced hydrolysis | Lower; prone to amide hydrolysis |
| Membrane Permeability | Enhanced | Variable; often limited |
| Aqueous Solubility | Improved | Generally lower |
| Synthetic Scalability | High (light-enabled synthesis) | Moderate; often complex |
| Applications in Drug Design | Broad (e.g., IDO inhibitors) | Established but limited by toxicity |
Chemical Reactions Analysis
Cycloaddition Reactions
BCP-amine participates in photochemical (4+2)-cycloadditions via imine diradical intermediates. Under UV irradiation, the bicyclo[1.1.1]pentane skeleton cleaves to generate a diradical species (1× ), which reacts with alkenes to form bicyclo[3.1.1]heptan-1-amines (1z ) (Fig. 1E) . This reaction tolerates diverse alkenes, including mono-, di-, and trisubstituted variants, enabling access to polysubstituted bicyclo[3.1.1]heptanes. For example:
Key Conditions :
| Substrate | Reaction Time | Yield (%) | Product |
|---|---|---|---|
| 1,3-Diene | 24 h | 63 | Bicyclo[3.1.1]heptane |
| Styrene | 24 h | 58 | Bicyclo[3.1.1]heptane |
Radical-Mediated Reactions
BCP-amine undergoes radical-based functionalization via Mn-catalyzed reactions with [1.1.1]propellane. A three-component carboamination process involving propellane, diacetyl, and phenylsilane generates 3-substituted BCP-amines (e.g., 11 , 71% yield) . This method avoids polymerization side reactions and enables gram-scale synthesis.
Mechanism :
-
Radical initiation via Mn(dpm)₃ catalyst.
-
Addition to propellane’s central bond.
-
Trapping by azodicarboxylates to form hydrazine intermediates (12 ) .
Cross-Coupling Reactions
BCP-amine serves as an electrophile in Kumada cross-coupling reactions. Using a NiCl₂/TMEDA catalyst system, it reacts with Grignard reagents to form C–C bonds under mild conditions (room temperature, ≤1 h) . Applications include:
Hydrolysis and Deprotection
BCP-amine imine derivatives hydrolyze under acidic conditions to yield primary amines. For example:
Advantages : Acid-base extraction efficiently removes byproducts (e.g., 4-nitrobenzaldehyde), simplifying purification .
Synthetic Advances
Recent scalable methods include:
Comparison with Similar Compounds
Substituted Bicyclo[1.1.1]pentan-1-amines
Substituents on the BCP scaffold significantly alter electronic, steric, and metabolic properties. Key derivatives include:
Key Findings :
- Fluorinated derivatives (e.g., 3-Fluoro-BCP-1-NH₂) exhibit superior metabolic stability compared to unsubstituted BCP-1-NH₂, with logP reductions of ~0.5 units .
- Alkyl-substituted derivatives (e.g., 3-(Difluoroethyl)-BCP-1-NH₂) retain high solubility (cLogP = 1.2) while improving binding affinity for hydrophobic enzyme pockets .
Other Bridged Bicyclic Amines
BCP-1-NH₂ is often compared to larger bicyclic amines, such as bicyclo[3.1.1]heptan-1-amines and cubane-based amines:
Key Findings :
Bioisosteric Alternatives
BCP-1-NH₂ is benchmarked against non-bicyclic bioisosteres:
Q & A
Q. What are the key synthetic routes for BCP-1-amine, and how do they address scalability challenges?
BCP-1-amine is typically synthesized via strain-release amination of [1.1.1]propellane. Traditional methods required multi-step protocols with toxic reagents (e.g., alkyl lithiums) and low yields (~20–50 mg scale) . A breakthrough method developed by Scripps Research Institute involves direct amination of [1.1.1]propellane using lithium amides, enabling a one-pot, scalable synthesis (up to 100+ grams) with inexpensive reagents . Key steps include:
- Propellane activation : Reaction with turbo amides (e.g., LiHMDS) to form metallated intermediates.
- Electrophilic quenching : Addition of alkyl halides or aryl electrophiles to yield 3-substituted derivatives .
- Optimization : Temperature control (−78°C to 0°C) and solvent selection (THF/Et₂O) minimize side reactions .
Q. How do structural features of BCP-1-amine influence its applications in drug discovery?
The rigid, strained bicyclo[1.1.1]pentane core acts as a bioisostere for phenyl rings, tert-butyl groups, or alkynes, improving metabolic stability and solubility. For example:
- Replacing a phenyl ring with BCP-1-amine in γ-secretase inhibitors enhanced bioavailability by reducing metabolic oxidation .
- The amine group enables functionalization (e.g., amide coupling) for target-specific interactions .
- Comparative studies show BCP derivatives exhibit >50% higher passive membrane permeability than linear analogs .
Q. What spectroscopic and computational methods validate BCP-1-amine’s structure?
- NMR : Distinctive bridgehead proton signals (δ 2.4–3.1 ppm, splitting patterns confirm bicyclic geometry) .
- X-ray crystallography : Resolves bond angles (e.g., ~90° bridgehead C-C-C) and strain energy (~70 kcal/mol) .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) for reactivity studies .
Advanced Research Questions
Q. How can strain-release amination resolve contradictions in functionalization yields?
Discrepancies in yields arise from competing pathways (e.g., radical vs. ionic mechanisms). Methodological adjustments include:
- Radical inhibitors : Adding TEMPO suppresses undesired radical polymerization of propellane .
- Electrophile screening : Alkyl iodides (vs. bromides) improve selectivity for 3-alkyl-BCP-1-amine derivatives (75–90% yields) .
- Kinetic studies : Monitoring reaction progress via in-situ IR identifies optimal quench times to avoid byproducts .
Q. What strategies enable late-stage functionalization of BCP-1-amine in complex drug candidates?
Advanced approaches include:
- Photochemical cycloaddition : Irradiating BCP-1-amine imines with alkenes (λ = 370–456 nm) forms bicyclo[3.1.1]heptane amines, diversifying sp³-rich scaffolds .
- C–H activation : Fe(Pc)-catalyzed carboamination with hydrazyl reagents installs 1,3-disubstituted BCP motifs in one pot .
- Bioconjugation : Thiol-selective reagents (e.g., bromomethyl-BCP) modify cysteine residues in peptides for targeted delivery .
Q. How do conflicting bioactivity data for BCP derivatives inform SAR studies?
Contradictions arise from substituent positioning and assay conditions. For example:
- 3-Methoxy-BCP-1-amine shows neuroprotective activity (EC₅₀ = 5 µM in oxidative stress models) but poor METTL3 inhibition vs. 3-trifluoromethyl analogs (IC₅₀ = 0.2 µM) .
- Resolution strategies:
- Docking simulations : Compare binding poses of BCP analogs with target enzymes (e.g., METTL3) .
- Proteolysis studies : Assess metabolic stability in liver microsomes to prioritize candidates .
Q. What methodologies address scalability and safety in BCP-1-amine synthesis?
- Propellane stabilization : Use of hexane/dry ice baths prevents explosive polymerization during storage .
- Flow chemistry : Continuous propellane amination reduces batch variability and improves safety .
- Green solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) in photochemical reactions reduces toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
